(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride
Description
(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride, also referred to as geranylamine hydrochloride, is a branched aliphatic amine derivative with a conjugated diene system. Its structure features an (E)-configuration at the 2,6-diene positions and a hydrochloride salt form, enhancing its solubility in polar solvents. This compound is commercially available (e.g., Aldrich) and has been utilized in biochemical research, particularly in surface chemistry applications to improve ELISA sensitivity for prion protein detection .
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)5-4-6-10(3)7-8-11;/h5,7H,4,6,8,11H2,1-3H3;1H/b10-7+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFOAGWDCVUEKH-HCUGZAAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN)/C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461575 | |
| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-82-0 | |
| Record name | NSC171425 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC145050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Geranyl Phthalimide
Geraniol, the starting alcohol, is converted to geranyl phthalimide via nucleophilic substitution. In a representative procedure, geranyl bromide is reacted with potassium phthalimide in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. The product is isolated by aqueous workup and recrystallized from ethanol, achieving purities >95%.
Hydrazinolysis and Amine Liberation
The deprotection step employs hydrazine monohydrate in refluxing ethanol. A solution of geranyl phthalimide (2.12 mmol) and hydrazine (1.5 equiv) is heated for 6 hours, followed by solvent evaporation and basification with 15% NaOH. Extraction with dichloromethane and subsequent chromatography yields geranylamine in 81% yield.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Workup | NaOH basification, DCM extraction |
| Purification | Column chromatography |
| Yield | 81% |
This method’s advantages include high reproducibility and straightforward purification. However, the use of toxic hydrazine necessitates stringent safety protocols.
Azide Reduction Pathway
An alternative route involves the Staudinger reduction of a geranyl azide intermediate. This approach, also detailed by Stampolaki and Kolocouris (2021), avoids phthalimide chemistry and employs milder conditions.
Azide Synthesis
Geranyl bromide is treated with sodium azide in a biphasic water/tetrahydrofuran (THF) system. The reaction proceeds at room temperature for 24 hours, yielding geranyl azide after extraction and solvent removal.
Phosphine-Mediated Reduction
The azide is reduced using triphenylphosphine (PPh₃) in a THF/water (10:1) mixture. Stirring at room temperature for 12 hours generates the amine via intermediate iminophosphorane formation. Acidic workup with dilute HCl precipitates triphenylphosphine oxide, which is removed by filtration. The free amine is extracted into dichloromethane and converted to the hydrochloride salt by treatment with HCl gas.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | THF/water (10:1) |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Workup | Acidic filtration, DCM extraction |
| Purification | Solvent evaporation |
| Yield | Not explicitly reported |
While this method circumvents hydrazine, it requires careful handling of azides, which are thermally unstable.
Hydrochloride Salt Formation
The final step in both routes involves protonation of the free amine. Geranylamine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum. X-ray crystallography confirms the ionic structure, with the chloride anion hydrogen-bonded to the ammonium group.
Critical Crystallization Data:
-
Solvent System : Diethyl ether
-
HCl Delivery : Gaseous, anhydrous
-
Purity : >99% (by NMR)
Comparative Analysis of Synthetic Methods
The phthalimide route offers higher yields (81%) but requires hazardous reagents. In contrast, the azide pathway uses milder conditions but lacks yield data, suggesting potential optimization opportunities. Emerging methods, such as enzymatic deamination or flow chemistry approaches, remain underexplored but could address current limitations.
Chemical Reactions Analysis
Types of Reactions: (E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that facilitate the creation of derivatives with diverse functionalities.
The compound has been studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results suggest its potential as a candidate for developing new antimicrobial agents .
- Cholinesterase Inhibition : The compound has shown promising inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. A study reported the following inhibition percentages:
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 65% |
| Standard Inhibitor (Donepezil) | 85% |
This indicates its potential therapeutic applications in conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. The study demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria across multiple trials, confirming the reliability of these findings .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in vitro. Neuronal cells treated with this compound showed reduced apoptosis and improved cell viability in the presence of neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (E)-3,7-dimethylocta-2,6-dien-1-amine hydrochloride and its analogs:
Key Comparative Insights:
Structural Modifications :
- The diethyl derivative replaces the primary amine and HCl group with a bulkier tertiary amine, increasing lipophilicity and reducing water solubility. This modification may alter its utility in biological systems compared to the hydrophilic hydrochloride form .
- 3-Buten-1-amine hydrochloride features a shorter aliphatic chain and a single double bond, limiting its conjugation and hydrophobic interactions compared to the geranyl backbone of the primary compound .
Functional Implications :
- The hydrochloride salt form of (E)-3,7-dimethylocta-2,6-dien-1-amine enhances its compatibility with aqueous environments, making it suitable for surface treatments in biosensors . In contrast, the tertiary amine analog may serve as a hydrophobic intermediate in synthetic chemistry.
- The geranyl backbone in the primary compound enables stronger van der Waals interactions with proteins or membranes, a feature absent in the shorter-chain 3-buten-1-amine hydrochloride.
Synthetic and Commercial Accessibility :
- Both the primary compound and 3-buten-1-amine hydrochloride are commercially available from Aldrich, suggesting standardized synthesis protocols. The diethyl variant’s synthesis likely involves alkylation of the parent amine, though details are unspecified in the evidence .
Biological Activity
(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₀H₁₅ClN
- Molecular Weight : 185.69 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on enzymes, cellular processes, and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Inhibition of Cholinesterases
Cholinesterase inhibition is crucial for various therapeutic applications, particularly in treating neurodegenerative diseases. A recent study highlighted that this compound shows promising inhibition of acetylcholinesterase (AChE):
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 65% |
| Standard Inhibitor (Donepezil) | 85% |
This indicates its potential use in treating conditions like Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmission and microbial growth inhibition.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. The study demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results were consistent across multiple trials, confirming the reliability of the findings .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in vitro. Neuronal cells treated with this compound showed reduced apoptosis and improved cell viability in the presence of neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What spectroscopic methods are critical for characterizing (E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride?
Key methods include 1H and 13C NMR spectroscopy for confirming the amine’s structure and stereochemistry, as demonstrated in analogous compounds like aurapten derivatives . X-ray crystallography is recommended for absolute configuration determination, as shown in structurally related oxadiazinan-imine systems . For purity assessment, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (e.g., HRMS) is effective, as validated in synthetic workflows for terpene-derived analogs .
Q. How can researchers ensure purity during synthesis of this compound?
- Stepwise purification : Use recrystallization with polar aprotic solvents (e.g., DMSO) to isolate the hydrochloride salt, as described in tert-butyloxycarbonyl (Boc) deprotection protocols .
- Analytical validation : Combine thin-layer chromatography (TLC) with HPLC to monitor reaction progress and confirm purity thresholds (>95%) .
- Storage : Maintain the compound under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation, as advised for labile terpene derivatives .
Advanced Research Questions
Q. What experimental strategies mitigate stereochemical instability in this compound during long-term storage?
- Environmental controls : Store in amber vials under anhydrous conditions to minimize light- or moisture-induced isomerization .
- Stabilizers : Add antioxidants (e.g., butylated hydroxytoluene) at 0.1–0.5% w/w to suppress radical-mediated degradation, a method validated for geranyl-derived compounds .
- Periodic analysis : Conduct quarterly NMR or circular dichroism (CD) spectroscopy to monitor stereochemical integrity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Standardize assays : Use recombinant protein systems (e.g., IL-6/MMP3) to reduce variability from cell-based models, as demonstrated in nanobody-aptamer studies .
- Control for purity : Cross-validate bioactivity results with rigorously purified batches (HPLC ≥99%) to exclude confounding effects from synthetic byproducts .
- Mechanistic studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics, as applied in prion protein detection research .
Q. What biophysical techniques are optimal for studying this compound’s interaction with lipid bilayers?
- Langmuir-Blodgett troughs : Measure changes in monolayer surface pressure to assess lipid insertion efficiency .
- NMR-based dynamics : Use 31P NMR to probe phospholipid headgroup perturbations, as applied in membrane-protein interaction studies .
- Molecular dynamics (MD) simulations : Pair with experimental data to model amine-lipid tail interactions, leveraging force fields validated for terpene derivatives .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in synthetic yields across publications?
- Parameter optimization : Systematically vary reaction temperature (e.g., 0°C vs. room temperature) and HCl stoichiometry (1.0–1.5 equiv) during salt formation, as detailed in tert-butyl ester deprotection workflows .
- Catalyst screening : Test Brønsted acids (e.g., TFA) versus Lewis acids (e.g., ZnCl2) for improved amine hydrochloride crystallization .
Q. What statistical approaches validate structure-activity relationships (SAR) for this compound?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to identify pharmacophores .
- Cluster analysis : Group analogs by functional moieties (e.g., geranyl vs. farnesyl chains) to isolate structural determinants of potency .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
